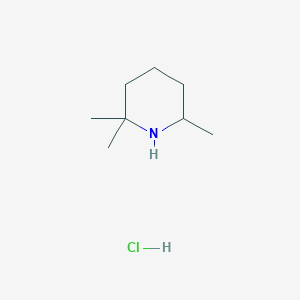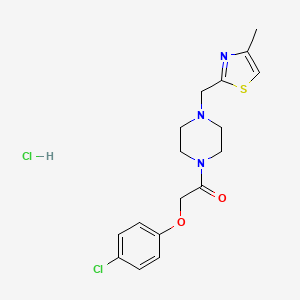
2-(4-Chlorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H21Cl2N3O2S and its molecular weight is 402.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Researchers have synthesized a series of derivatives related to the compound of interest, evaluating their potential anticancer activities. Notably, certain derivatives have shown promising antiproliferative effects against breast cancer cells, highlighting the compound's relevance in developing novel anticancer therapies (Yurttaş et al., 2014). Another study on piperazine-based tertiary amino alcohols and their dihydrochlorides explored their effects on tumor DNA methylation processes, indicating their potential utility in cancer treatment (Hakobyan et al., 2020).
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis of azole-containing piperazine derivatives, investigating their in vitro antibacterial, antifungal, and cytotoxic activities. These studies revealed that many compounds exhibited moderate to significant antimicrobial and antifungal activities, with some showing comparable activities to standard drugs (Gan et al., 2010). Another research effort synthesized and characterized 1,2,4-triazole derivatives, which demonstrated good or moderate activities against various microorganisms, further supporting the compound's relevance in antimicrobial research (Bektaş et al., 2007).
Synthesis and Chemical Properties
The compound and its derivatives have been synthesized through various chemical reactions, with studies focusing on optimizing technological parameters such as raw material ratio, reaction time, and temperature. The structural characterization of these compounds has been confirmed through spectral methods, contributing to the understanding of their chemical properties and potential applications in pharmaceutical chemistry (Jin-peng, 2013).
Pharmacological Effects
Although the specific compound "2-(4-Chlorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride" has not been directly linked to pharmacological studies, related compounds have been evaluated for their potential pharmacological effects, including their roles as serotonin receptor agonists and their implications in various biological activities. This highlights the broader relevance of this chemical class in neuroscience and pharmacology research (Fuller et al., 1981).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S.ClH/c1-13-12-24-16(19-13)10-20-6-8-21(9-7-20)17(22)11-23-15-4-2-14(18)3-5-15;/h2-5,12H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPIMGIYBMELJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


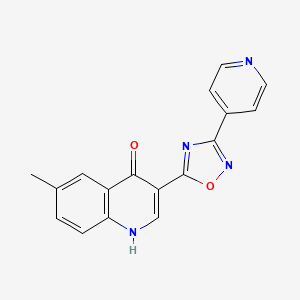

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2973777.png)
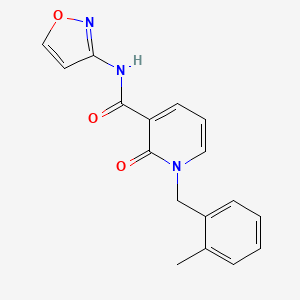
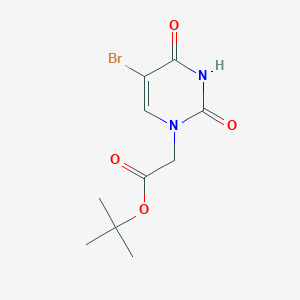
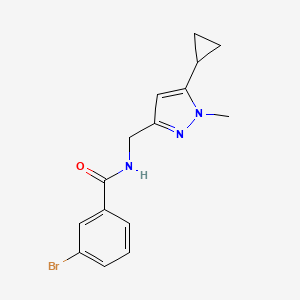
![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2973782.png)

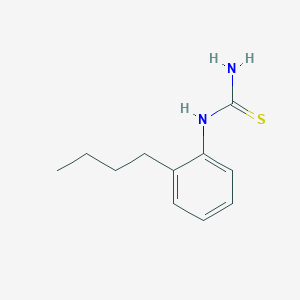
![Tert-butyl (5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2973787.png)
